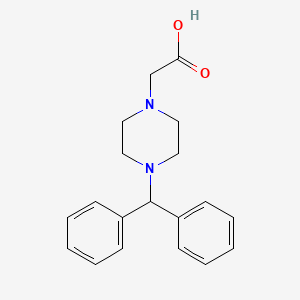

(4-Benzhydryl-piperazin-1-yl)-acetic acid

Overview

Description

The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazine derivatives have been studied for various applications, including as corrosion inhibitors and potential anti-cancer agents .

Synthesis Analysis

While specific synthesis information for “(4-Benzhydryl-piperazin-1-yl)-acetic acid” is not available, benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activity .Molecular Structure Analysis

The molecular structure of benzhydryl piperazine derivatives has been studied using various spectral studies like FT-IR, 1H NMR, 13C NMR .Chemical Reactions Analysis

Benzhydryl piperazine derivatives have been studied for their corrosion inhibition effects. The addition of the inhibitor controls the oxidation of the copper on the brass metal .Scientific Research Applications

Anti-Cancer Activity

The compound has been used in the synthesis of potent Histone Deacetylase (HDAC) inhibitors, which have shown promising anti-cancer activity . HDAC inhibitors are being explored as a rational strategy to develop safer anti-cancer drugs compared to non-selective HDAC inhibitors . The compound, with 1-benzhydryl piperazine as a surface recognition group, has been identified as a selective HDAC6 inhibitor with nanomolar IC50 values .

Anti-Convulsant Activity

The compound has been synthesized and screened for its anticonvulsant and neurotoxic activity . A series of derivatives of the compound were examined in the maximal electroshock-induced seizures (MES) test, a common method for screening potential anticonvulsant drugs . One of the synthesized compounds, 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f), was found to be active in the MES screen .

Neurotoxicity Studies

In addition to its anticonvulsant activity, the compound has been studied for its neurotoxic effects . The neurotoxicity was assessed using the rotarod method, a test used to evaluate the motor coordination and balance of rodents .

properties

IUPAC Name |

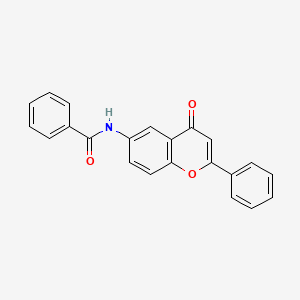

2-(4-benzhydrylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Benzhydryl-piperazin-1-yl)-acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)

![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)